Landiolol hydrochloride is classified as an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. [] It exhibits a significantly higher selectivity for β1-adrenergic receptors compared to β2-adrenergic receptors, with a selectivity ratio of 255:1. [, ] This high selectivity distinguishes it from other beta-blockers like esmolol, allowing for rapid heart rate reduction with minimal impact on blood pressure. [, ] Additionally, it possesses a remarkably short elimination half-life of approximately 4 minutes. [, , , ] This unique characteristic facilitates easy titration and makes it particularly suitable for use in critically ill patients and perioperative settings. []
Landiolol is classified as a beta-adrenergic antagonist. It is specifically designed to selectively inhibit the beta-1 adrenergic receptors, which are predominantly found in the heart. This selectivity helps reduce potential side effects associated with non-selective beta-blockers. The compound is often administered in its hydrochloride form, known as landiolol hydrochloride, which enhances its solubility and stability in pharmaceutical formulations.
The synthesis of landiolol hydrochloride involves several methods, with patents detailing various approaches to improve yield and reduce costs. One notable method utilizes phase transfer catalysis, which shortens reaction times and simplifies the purification process compared to traditional column chromatography methods .
Landiolol has a complex molecular structure characterized by several functional groups, including esters, amides, and ethers. Its chemical formula is with a molar mass of approximately 509.59 g/mol .
The structural representation can be derived from its InChI code: InChI=1/C25H39N3O8.ClH/c1-25(2)35-17-22(36-25)21(14-23(30)32-3)18-4-6-20(7-5-18)34-16-19(29)15-26-8-9-27-24(31)28-10-12-33-13-11-28;/h4-7,19,21-22,26,29H,8-17H2,1-3H3,(H,27,31);1H/t19-,21?,22+;/m0./s1
.
Landiolol undergoes various chemical reactions during its synthesis:
The synthesis routes described in patents highlight improvements in reducing by-products and enhancing purity through optimized conditions.
Landiolol functions primarily as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves:
Clinical studies indicate that landiolol effectively manages perioperative tachycardia with minimal side effects compared to traditional beta-blockers .
Landiolol exhibits several notable physical and chemical properties:
Property | Measurement |
---|---|
Molecular Weight | 509.59 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
pH | Not specified |
Stability | High stability under standard conditions |
These properties are critical for its formulation into injectable solutions used in clinical settings.
Landiolol is primarily used in clinical practice for:
The compound's rapid onset and short duration make it particularly valuable in settings requiring immediate control over cardiac function without prolonged effects .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: